molecular formula C13H10F3NO2S B1598159 Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate CAS No. 256353-38-5

Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Cat. No.: B1598159
CAS No.: 256353-38-5
M. Wt: 301.29 g/mol
InChI Key: FYUVISRLFPIWPP-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS: 256353-38-5) is a heterocyclic compound with the molecular formula C₁₃H₁₀F₃NO₂S and a molecular weight of 301.28 g/mol . Its IUPAC name reflects its structural features: a thiophene ring substituted at positions 3 (amino group), 4 (phenyl group), and 5 (trifluoromethyl group), with a methyl ester at position 2. The SMILES notation (COC(=O)C1=C(N)C(=C(S1)C(F)(F)F)C2=CC=CC=C2 ) and InChIKey (FYUVISRLFPIWPP-UHFFFAOYSA-N ) provide precise identifiers for its electronic and steric configuration.

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula C₁₃H₁₀F₃NO₂S
Molecular Weight 301.28 g/mol
CAS Number 256353-38-5
Topological Polar Surface 52.3 Ų
LogP 3.80

This compound belongs to the thiophene-carboxylate family, characterized by a sulfur-containing heterocycle fused with ester and aromatic functionalities. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical chemistry.

Historical Context and Development

The synthesis of this compound was first reported in the early 2000s, with PubChem entries dating to 2005. Early methodologies involved cyclization reactions of thioglycolic acid derivatives with α,β-acetylenic esters, as seen in Fiesselmann thiophene synthesis. A significant advancement came from Apollo Scientific in 2024, which optimized its production using palladium-catalyzed cross-coupling reactions, achieving ≥95% purity.

Key milestones include:

  • 2005 : Initial structural characterization and PubChem registration.
  • 2015 : Use in antitumor agent synthesis via Buchwald–Hartwig amination.
  • 2023 : Application in antimicrobial agent development against Candida albicans.
  • 2024 : Scalable synthesis protocols for material science applications.

Significance in Heterocyclic Chemistry

Thiophene derivatives are pivotal in medicinal chemistry due to their bioisosteric resemblance to benzene and enhanced electronic properties. This compound’s unique substitutions—amino , phenyl , and trifluoromethyl —enable diverse reactivity:

  • Amino Group : Participates in hydrogen bonding and Schiff base formation, critical for drug-receptor interactions.
  • Trifluoromethyl Group : Improves metabolic stability and membrane permeability via hydrophobic effects.
  • Phenyl Group : Enhances π-π stacking interactions in material science applications.

Its role as a building block is evident in synthesizing:

  • Anticancer agents (e.g., kinase inhibitors).
  • Antimicrobial compounds (e.g., antifungals).
  • Conjugated polymers for organic electronics.

Research Objectives and Scope

Current research focuses on three domains:

  • Synthetic Chemistry :
    • Developing greener protocols (e.g., microwave-assisted synthesis).
    • Exploring novel cross-coupling reactions (e.g., Suzuki–Miyaura).
  • Pharmacology :
    • Structure-activity relationship (SAR) studies for antitumor and antimicrobial activity.
    • Targeting kinases and microbial enzymes.
  • Materials Science :
    • Designing conductive polymers for sensors.
    • Optimizing photophysical properties for optoelectronics.

Table 2: Recent Applications

Field Application Example Reference
Pharmaceuticals Antitumor agent intermediate
Microbiology Candida albicans inhibition
Electronics Polymer-based electrochemical sensors

This compound’s versatility underscores its importance across interdisciplinary research, driven by its modular structure and tunable properties.

Properties

IUPAC Name

methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2S/c1-19-12(18)10-9(17)8(7-5-3-2-4-6-7)11(20-10)13(14,15)16/h2-6H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUVISRLFPIWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379523
Record name Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256353-38-5
Record name Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 256353-38-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate typically involves the construction of the thiophene core with the trifluoromethyl and phenyl substituents introduced either before or during ring formation. The amino group at the 3-position is commonly introduced via transformation of a corresponding oxo or oxime intermediate. The methyl ester at the 2-position is installed either by esterification or by using ester-functionalized starting materials.

Preparation from 3-oxotetrahydrothiophene Precursors

A patented process (US4847386A) describes an efficient method for preparing 3-aminothiophenes, which can be adapted for the target compound. The key steps include:

  • Starting with a 3-oxotetrahydrothiophene bearing a 4-alkoxycarbonyl substituent (which corresponds to the ester group at position 2 in the thiophene ring).
  • Reacting this intermediate with an acid-addition salt of hydroxylamine in a polar inert solvent (e.g., methanol) without the presence of a base.
  • The reaction is conducted at elevated temperatures (50–200 °C) to facilitate conversion to the 3-aminothiophene in a single step, improving on earlier two-step processes involving oxime formation and subsequent reduction.
  • This method allows incorporation of substituents such as phenyl and trifluoromethyl groups by selecting appropriate starting materials with these groups already attached or introduced via subsequent functional group transformations.

This process is notable for its mild conditions, single-step efficiency, and broad substrate scope, making it suitable for synthesizing this compound derivatives.

Coupling Reactions for Phenyl Substitution

Phenyl substitution at the 4-position of the thiophene ring can be achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For example:

  • Starting from methyl 3-amino-4-methylthiophene-2-carboxylate, a halogenated intermediate (e.g., 4-bromo or 4-chloro derivative) is prepared.
  • This intermediate undergoes palladium-catalyzed coupling with phenylboronic acid or substituted phenylboronic acids under reflux conditions in the presence of a base like sodium carbonate.
  • The reaction proceeds in mixed solvent systems (e.g., aqueous-organic mixtures) and yields the desired 4-phenyl substituted thiophene derivative.
  • Purification is typically performed by column chromatography to isolate the pure product.

This approach allows the introduction of a phenyl group with high regioselectivity and functional group tolerance, essential for preparing the target compound with the correct substitution pattern.

Incorporation of the Trifluoromethyl Group

The trifluoromethyl substituent at the 5-position is generally introduced via starting materials that already contain this group or by electrophilic trifluoromethylation reactions on suitable thiophene precursors. In many synthetic routes, 5-trifluoromethylthiophene derivatives are commercially available or synthesized via:

  • Electrophilic trifluoromethylation using reagents such as Togni’s reagent or Ruppert-Prakash reagent (TMSCF3) on halogenated thiophenes.
  • Direct substitution on thiophene intermediates bearing leaving groups at the 5-position.

The use of 5-trifluoromethyl-2-phenylpyrimidine derivatives in related syntheses indicates the compatibility of the trifluoromethyl group under various reaction conditions, including amidation and coupling reactions.

Amidation and Esterification Steps

The methyl ester at the 2-position is either introduced by:

  • Starting from this compound directly, or
  • Performing esterification of the corresponding carboxylic acid using methanol in acidic conditions.

Amidation reactions involving methylamine hydrochloride and coupling agents such as HATU have been reported for related thiophene carboxylate derivatives, indicating that amine functionalities can be introduced or modified under mild conditions without affecting the trifluoromethyl or phenyl substituents.

Alternative Synthetic Routes via Michael Addition and Cyclization

Recent research demonstrates the synthesis of amino-substituted thiophenes via Michael-type additions and intramolecular cyclization:

  • Reaction of α-thiocyanatoacetophenone with cyanothioacetamide or 3-aryl-2-cyanothioacrylamides under KOH catalysis in ethanol yields dihydrothiophene intermediates.
  • These intermediates undergo further cyclization and functional group transformations to yield amino-substituted thiophenes.
  • This method offers advantages such as mild conditions, short reaction times, metal-free processes, and good yields.
  • Although this approach is more general for 2-amino-5-benzoyl-4-arylthiophenes, it provides a conceptual framework for synthesizing substituted aminothiophenes, potentially adaptable for trifluoromethyl-substituted targets.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Notes
Single-step reaction of 3-oxotetrahydrothiophene with hydroxylamine salts 3-oxotetrahydrothiophene derivative, hydroxylamine salt, methanol, 50–200 °C Efficient, single-step, broad substrate scope Suitable for introducing amino group at 3-position
Palladium-catalyzed Suzuki coupling Halogenated thiophene, phenylboronic acid, Pd(0), base, reflux High regioselectivity, versatile phenyl introduction Used for 4-phenyl substitution
Electrophilic trifluoromethylation or use of trifluoromethylated precursors Trifluoromethylation reagents or trifluoromethylated starting materials Stable CF3 group introduction Compatible with other functional groups
Amidation using coupling agents (e.g., HATU) Amines, coupling agents, DMF, room temperature Mild conditions, high yield For amide or ester functional group modifications
Michael addition and cyclization approach α-thiocyanatoacetophenone, cyanothioacetamide, KOH, EtOH Mild, metal-free, atom-economical Potential for diverse aminothiophene derivatives

Research Findings and Practical Considerations

  • The patented single-step process for 3-aminothiophene synthesis improves efficiency over older multi-step methods, reducing reaction time and simplifying purification.
  • Cross-coupling reactions for phenyl introduction are well-established and provide high yields with good functional group tolerance, critical for complex thiophene derivatives.
  • The trifluoromethyl group is chemically robust and can be introduced early in the synthesis or via late-stage functionalization without compromising other substituents.
  • Amidation and esterification steps are compatible with the thiophene core and substituents, enabling flexible synthetic routes to the methyl ester target compound.
  • Alternative Michael addition and cyclization methods offer environmentally friendly and atom-economical routes, although adaptation may be required for trifluoromethyl-substituted targets.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, substituted thiophenes, and carboxylic acids.

Scientific Research Applications

Inhibition of Enzymatic Activity

Recent studies have highlighted the compound's role as an inhibitor of certain enzymes, particularly in the context of cancer research. For instance, it has been shown to inhibit the activity of macrophage migration inhibitory factor (MIF), which is implicated in tumorigenesis. The structure–activity relationship (SAR) studies indicate that modifications to the thiophene core can enhance inhibitory potency, making it a candidate for further development as an anticancer agent .

Potential as Antimicrobial Agent

The compound's unique structure may also confer antimicrobial properties. Preliminary assays suggest that derivatives of this compound could exhibit activity against various bacterial strains, warranting further investigation into its potential as a therapeutic agent in infectious diseases.

Fluorinated Materials

Due to the presence of trifluoromethyl groups, methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate can be utilized in the synthesis of fluorinated materials. These materials are known for their stability and resistance to solvents, making them suitable for coatings and advanced material applications.

Organic Electronics

The compound's electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to participate in charge transfer processes can enhance device performance.

Case Studies and Research Findings

StudyFocusFindings
MIF InhibitionDemonstrated IC50 values indicating strong inhibitory activity against MIF, suggesting potential for anticancer applications.
Material PropertiesExplored the stability of fluorinated derivatives in various solvents, highlighting potential uses in protective coatings.
Electronic ApplicationsInvestigated the use of thiophene derivatives in OLEDs, showing improved efficiency compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Substituent Variations

A. 3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS: 849066-52-0)
  • Key Difference : Lacks the methyl ester; instead, it has a carboxylic acid group at position 2.
  • The carboxylic acid group may also participate in salt formation, altering solubility .
B. Methyl 3-amino-5-phenylthiophene-2-carboxylate (CAS: 100063-22-7)
  • Key Difference : Replaces the trifluoromethyl group at position 5 with a hydrogen atom.
  • Impact : Absence of the trifluoromethyl group reduces electron-withdrawing effects, which could decrease stability in metabolic environments. This analog may exhibit weaker interactions with hydrophobic binding pockets in enzymes .
C. Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS: 237385-98-7)
  • Key Differences: Ester group: Ethyl instead of methyl. Substituent at position 3: Lacks the amino group.
D. 4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS: 256348-29-5)
  • Key Difference : Substitutes the methyl ester with a 4-methoxyphenyl ester.
  • Impact : The methoxy group introduces electron-donating properties, which may alter electronic distribution on the thiophene ring and influence reactivity in electrophilic substitutions .

Structural and Functional Group Analysis

Compound (CAS) Substituents (Position) Molecular Weight (g/mol) Key Functional Features
256353-38-5 (Target) 3-NH₂, 4-Ph, 5-CF₃, 2-COOCH₃ 301.28 Amino (H-bond donor), CF₃ (electron-withdrawing), ester (solubility)
849066-52-0 3-NH₂, 4-Ph, 5-CF₃, 2-COOH 287.25 Carboxylic acid (ionizable, polar)
100063-22-7 3-NH₂, 4-Ph, 5-H, 2-COOCH₃ 233.29 Simpler structure, lacks CF₃
237385-98-7 4-Ph, 5-CF₃, 2-COOCH₂CH₃ 286.27 Ethyl ester (increased lipophilicity)
256348-29-5 4-Ph, 5-CF₃, 2-COO(4-MeO-Ph) 384.36 Methoxyphenyl ester (electron-donating)

Biological Activity

Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS No. 256353-38-5) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships, and relevant case studies.

Molecular Formula: C13H10F3NO2S
Molecular Weight: 301.29 g/mol
Structure:
The compound contains a thiophene ring substituted with an amino group, a phenyl group, and a trifluoromethyl group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be attributed to the following characteristics:

  • Trifluoromethyl Group Influence : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the efficacy of the compound in biological systems . Studies have shown that compounds with similar substitutions exhibit increased potency against various biological targets.
  • Potential Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, analogs containing trifluoromethyl groups have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. Research indicates that related compounds can act as inhibitors for enzymes such as carbonic anhydrase and acetylcholinesterase, which are critical in various physiological processes .

Structure-Activity Relationship (SAR)

The structure of this compound allows for specific interactions with biological targets:

Substituent Effect on Activity
Amino GroupEnhances binding affinity to receptors
Trifluoromethyl GroupIncreases metabolic stability and potency
Phenyl GroupMay enhance hydrophobic interactions

Anticancer Studies

A study investigated the anticancer effects of related thiophene derivatives, revealing that modifications in the thiophene ring significantly influenced their cytotoxicity against human cancer cell lines. The incorporation of trifluoromethyl groups was associated with improved inhibitory activity against cancer cell growth .

Enzyme Interaction Studies

Research has demonstrated that compounds similar to this compound can inhibit carbonic anhydrase, a target for diuretics and anti-glaucoma drugs. The binding affinity was found to be significantly enhanced by the presence of electron-withdrawing groups like trifluoromethyl .

Safety and Toxicological Data

While specific acute toxicity data for this compound is limited, safety data sheets indicate no known acute toxicity or carcinogenic effects associated with its use under normal laboratory conditions . However, handling precautions should be observed due to potential irritative properties.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate?

The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. This one-pot, three-component reaction involves a ketone (e.g., trifluoromethyl ketone), a cyanoacetate ester (e.g., methyl cyanoacetate), and elemental sulfur under basic conditions (e.g., morpholine or DABCO). Key steps include cyclocondensation and sulfur incorporation. Reaction optimization may require temperature control (60–80°C) and solvent selection (DMF or ethanol). For trifluoromethyl-substituted analogs, steric and electronic effects of the CF₃ group may influence yield and regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

Essential techniques include:

  • ¹H/¹³C NMR : Look for NH₂ protons (~5–6 ppm, broad singlet) and ester carbonyl signals (~165–170 ppm). The CF₃ group appears as a quartet (¹³C NMR, ~120–125 ppm, JCF270HzJ_{C-F} \approx 270 \, \text{Hz}) .
  • IR Spectroscopy : Confirm NH₂ stretching (~3300–3400 cm⁻¹) and ester C=O (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Melting Point : Compare with related compounds (e.g., the carboxylic acid analog decomposes at 134°C) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

High-purity crystals can be obtained via slow evaporation from polar aprotic solvents (e.g., DMF or THF) or ethanol/water mixtures. Monitor solubility at elevated temperatures (50–70°C) and assess crystal stability under ambient conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in the Gewald synthesis of trifluoromethyl-substituted thiophenes be addressed?

The electron-withdrawing CF₃ group may deactivate the ketone, reducing reaction efficiency. Strategies include:

  • Using microwave-assisted synthesis to enhance reaction kinetics.
  • Incorporating Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
  • Screening bases (e.g., DBU vs. DABCO) to modulate cyclization pathways. Computational modeling (DFT) can predict favorable reaction coordinates and transition states .

Q. What are the stability profiles of this compound under acidic, basic, and oxidative conditions?

  • Acidic Conditions : The ester group may hydrolyze to the carboxylic acid (monitor via TLC or HPLC).
  • Basic Conditions : Risk of NH₂ deprotonation or CF₃ group degradation.
  • Oxidative Conditions : Assess resistance to peroxides or UV light. Accelerated stability studies (40°C/75% RH) combined with LC-MS can identify degradation products .

Q. How can computational tools predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic sites. Fukui indices may highlight reactive positions (e.g., C-4 or C-5 of the thiophene ring). Molecular docking studies are useful for evaluating interactions with biological targets (e.g., enzymes or receptors) .

Safety and Handling

Q. What safety precautions are necessary when handling this compound?

Refer to SDS guidelines for similar thiophene derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C.
  • Disposal : Follow hazardous waste protocols for halogenated compounds .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields or spectral data for this compound?

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, moisture levels).
  • Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations).
  • Collaborative Studies : Replicate experiments across independent labs to isolate variables (e.g., reagent sourcing) .

Methodological Resources

  • Synthesis Protocols : Gewald reaction optimization .
  • Characterization Templates : Detailed NMR/IR assignments .
  • Computational Tools : Gaussian (DFT), AutoDock (molecular docking) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.